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molecular formula C15H20O4 B8401354 6-Acetoxy-2-hydroxy-2,5,7,8-tetramethylchroman

6-Acetoxy-2-hydroxy-2,5,7,8-tetramethylchroman

Cat. No. B8401354
M. Wt: 264.32 g/mol
InChI Key: ASTNHKNECXYWIV-UHFFFAOYSA-N
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Patent
US03947473

Procedure details

To a solution of (±)-6-acetoxy-2-methoxy-2,5,7,8-tetramethylchroman in 2500 ml. of acetone was added 2000 ml. of H2O followed by 16.6 ml. of concentrated aqueous HCl. Solvent was distilled from the stirred mixture until the head temperature reached 90°C. The suspension was cooled in an H2O bath to 50°C. At 70°C., 2000 ml. of acetone was added, giving a clear solution. The solution was seeded occasionally until crystallization began. After 3.5 hours, 1500 ml. of H2O was added and the suspension was cooled in an ice bath. The solid was removed by filtration, washed with H2O and dried at 50°C./0.1 mmHg. to give (±)-6-acetoxy-2-hydroxy-2,5,7,8-tetramethylchroman as a granular yellow-tan solid, sintering from 114°C., m.p. 127°-132°C.
Name
(±)-6-acetoxy-2-methoxy-2,5,7,8-tetramethylchroman
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[C:6]([CH3:20])=[C:7]2[C:12](=[C:13]([CH3:16])[C:14]=1[CH3:15])[O:11][C:10]([O:18]C)([CH3:17])[CH2:9][CH2:8]2)(=[O:3])[CH3:2].CC(C)=O.Cl>O>[C:1]([O:4][C:5]1[C:6]([CH3:20])=[C:7]2[C:12](=[C:13]([CH3:16])[C:14]=1[CH3:15])[O:11][C:10]([OH:18])([CH3:17])[CH2:9][CH2:8]2)(=[O:3])[CH3:2]

Inputs

Step One
Name
(±)-6-acetoxy-2-methoxy-2,5,7,8-tetramethylchroman
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=1C(=C2CCC(OC2=C(C1C)C)(C)OC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Solvent was distilled from the stirred mixture until the head temperature
CUSTOM
Type
CUSTOM
Details
reached 90°C
CUSTOM
Type
CUSTOM
Details
At 70°C.
ADDITION
Type
ADDITION
Details
of acetone was added
CUSTOM
Type
CUSTOM
Details
giving a clear solution
CUSTOM
Type
CUSTOM
Details
The solution was seeded occasionally until crystallization
ADDITION
Type
ADDITION
Details
of H2O was added
TEMPERATURE
Type
TEMPERATURE
Details
the suspension was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried at 50°C./0.1 mmHg

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C(C)(=O)OC=1C(=C2CCC(OC2=C(C1C)C)(C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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